Physicochemical Differentiation: Enhanced Lipophilicity for Membrane Permeability
The target compound exhibits a computed LogP (XLogP3-AA) of 4.9 [1], which is significantly higher than unsubstituted benzothiazole-2-yl benzamides. This increased lipophilicity is driven by the presence of three halogen substituents, which is expected to enhance passive membrane permeability and influence pharmacokinetic distribution compared to less lipophilic analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | Unsubstituted N-(1,3-benzothiazol-2-yl)benzamide (XLogP3-AA ≈ 2.8, class-level estimate) |
| Quantified Difference | Approximately 2.1 log units higher |
| Conditions | Computed property; PubChem 2025.09.15 release |
Why This Matters
A controlled lipophilicity profile differentiates this compound from less hydrophobic analogs, directly impacting its suitability for assays requiring high cell penetration or for programs targeting intracellular targets.
- [1] PubChem. (2026). Compound Summary for CID 7192595, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. National Center for Biotechnology Information. View Source
